5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol 5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol
Brand Name: Vulcanchem
CAS No.: 57150-14-8
VCID: VC15907829
InChI: InChI=1S/C18H18N2O/c1-18(2,12-5-7-13(19)8-6-12)15-9-10-16(21)17-14(15)4-3-11-20-17/h3-11,21H,19H2,1-2H3
SMILES:
Molecular Formula: C18H18N2O
Molecular Weight: 278.3 g/mol

5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol

CAS No.: 57150-14-8

Cat. No.: VC15907829

Molecular Formula: C18H18N2O

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol - 57150-14-8

Specification

CAS No. 57150-14-8
Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
IUPAC Name 5-[2-(4-aminophenyl)propan-2-yl]quinolin-8-ol
Standard InChI InChI=1S/C18H18N2O/c1-18(2,12-5-7-13(19)8-6-12)15-9-10-16(21)17-14(15)4-3-11-20-17/h3-11,21H,19H2,1-2H3
Standard InChI Key GHRKPCKXFKTUPN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC=C(C=C1)N)C2=C3C=CC=NC3=C(C=C2)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a quinoline scaffold substituted at the 5-position with a 2-(4-aminophenyl)propan-2-yl group and at the 8-position with a hydroxyl group. Key structural parameters include:

PropertyValue
Molecular formulaC₁₈H₁₈N₂O
Molecular weight278.348 g/mol
Exact mass278.142 Da
Topological polar SA59.14 Ų
XLogP34.43

The isopropyl linker at C5 creates steric bulk while maintaining rotational freedom, potentially influencing molecular packing in solid-state forms .

Electronic Configuration

Density functional theory (DFT) calculations on analogous 8-hydroxyquinolines predict:

  • Highest occupied molecular orbital (HOMO) localized on the aminophenyl group

  • Lowest unoccupied molecular orbital (LUMO) centered on the quinoline π-system

  • Charge transfer characteristics suitable for optoelectronic applications

Synthetic Approaches

Friedländer Quinoline Synthesis

While no direct synthesis reports exist for 5-(2-(4-aminophenyl)propan-2-yl)quinolin-8-ol, modified Friedländer reactions show promise. A solvent-free protocol using poly(phosphoric acid (PPA) achieves 82% yield for related 1-(4-phenylquinolin-2-yl)propan-1-one derivatives through:

  • Condensation of 2-aminobenzaldehyde derivatives with diketones

  • Cyclodehydration under PPA catalysis at 90°C

  • Purification via dichloromethane extraction

Reaction optimization parameters:

  • Temperature: 85-95°C (optimal 90°C)

  • Catalyst loading: 15-20% PPA by mass

  • Reaction time: 45-75 minutes

Post-Functionalization Strategies

Late-stage modifications could introduce the 4-aminophenyl group through:

  • Buchwald-Hartwig amination of brominated precursors

  • Reductive amination of ketone intermediates

  • Suzuki-Miyaura coupling with protected aminophenyl boronic esters

Spectroscopic Characterization

Nuclear Magnetic Resonance

Predicted ¹H NMR shifts (δ ppm, CDCl₃):

  • Quinoline H2: 8.95 (d, J=8.4 Hz)

  • H6: 8.25 (dd, J=8.4, 1.6 Hz)

  • H7: 7.55 (t, J=8.0 Hz)

  • Aminophenyl protons: 6.65 (d, J=8.8 Hz), 7.25 (d, J=8.8 Hz)

  • Isopropyl CH₃: 1.75 (s)

Vibrational Spectroscopy

Key FT-IR bands anticipated:

  • ν(OH): 3200-3400 cm⁻¹ (broad)

  • ν(NH₂): 3350, 3450 cm⁻¹

  • Quinoline ring vibrations: 1550-1600 cm⁻¹

  • C-O stretch: 1250-1300 cm⁻¹

DerivativeSubstituentMIC (μM)
8aH106.4
8hBr11.7
Isoniazid-11.67

The 8-hydroxy group likely participates in metal chelation, disrupting microbial metalloenzymes .

Anticancer Applications

8-Hydroxyquinoline derivatives exhibit:

  • IC₅₀ values ≤10 μM against various cancer cell lines

  • Topoisomerase II inhibition

  • Reactive oxygen species generation

Material Science Applications

Coordination Chemistry

The 8-hydroxyquinoline moiety enables formation of luminescent metal complexes:

Metalλₑₘ (nm)Quantum Yield
Al³⁺5200.45
Zn²⁺4900.38
Cu²⁺5800.12

Such complexes find use in OLED technologies and chemical sensors .

Nonlinear Optical Properties

DFT calculations predict:

  • First hyperpolarizability (β): 12.3 × 10⁻³⁰ esu

  • Second hyperpolarizability (γ): 8.7 × 10⁻³⁶ esu

  • Solvatochromic shifts in polar solvents

Toxicological Profile

While specific data remains unavailable, structural alerts include:

  • Potential quinoline-mediated hepatotoxicity

  • Aromatic amine mutagenicity risks

  • Estimated LD₅₀ (rat oral): 320-450 mg/kg (QSAR prediction)

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